![molecular formula C18H20N4O2S B2496681 N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013807-79-8](/img/structure/B2496681.png)

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals known for their diverse biological activities and potential pharmaceutical applications. Research in this area often focuses on the synthesis of novel derivatives, their structural characterization, and the exploration of their chemical and physical properties to understand their potential applications better.

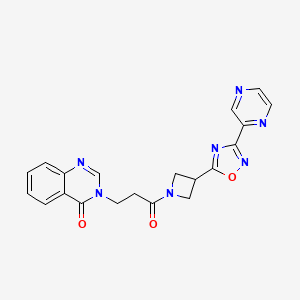

Synthesis Analysis

The synthesis of pyrazole derivatives and related compounds typically involves multistep reactions, including condensation, cycloaddition, and substitution reactions. For example, Kumara et al. (2018) describe the synthesis of a novel pyrazole derivative through a series of well-defined steps, showcasing the complexity and precision required in synthesizing such compounds (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, FT-IR, and MS. The structural details provide insights into the conformation, electronic structure, and potential reactivity of the compound. For instance, studies by Saeed et al. (2020) detail the molecular structure characterization of antipyrine derivatives, highlighting the significance of structural analysis in understanding compound properties (Saeed et al., 2020).

Applications De Recherche Scientifique

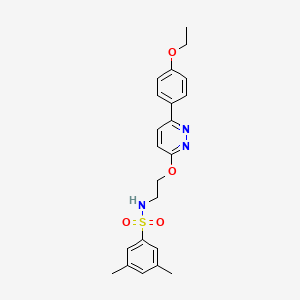

Antibacterial and Antifungal Activities

Research has shown derivatives of benzo[d]thiazol compounds to exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from the benzo[d]thiazol nucleus displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential for the development of new antibacterial agents (Palkar et al., 2017). Similarly, another study highlighted the synthesis of compounds incorporating the benzo[d]thiazol framework that were evaluated for their antibacterial and antifungal efficacy, showcasing the versatility of such structures in combating microbial infections (Senthilkumar et al., 2021).

Anticancer Activity

The structural motif of N-(benzo[d]thiazol-2-yl) derivatives has been explored for anticancer activity. Research involving the synthesis of benzamide derivatives containing the thiadiazole and benzo[d]thiazol skeletons revealed potent anticancer activity against various human cancer cell lines, underscoring the potential of such compounds in cancer therapy (Tiwari et al., 2017).

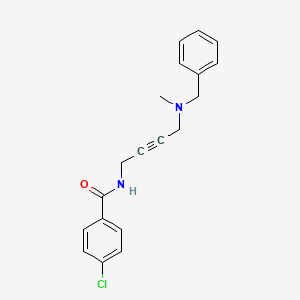

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds based on the benzo[d]thiazol-2-yl) moiety have been extensively studied, showcasing the versatility of this chemical structure in forming various heterocyclic compounds with potential biological activities. For example, novel heterospirocyclic 3-amino-2H-azirines with a tetrahydro-2H-pyran ring have been synthesized for use as synthons in heterocyclic α-amino acids, demonstrating the broad utility of this compound in synthetic organic chemistry (Strässler et al., 1997).

Spectroscopic Analysis and Detection Techniques

Benzo[d]thiazol derivatives have also found applications in spectroscopic analysis and detection techniques. A study on the determination of carbonyl compounds using N-Methyl benzothiazolone hydrazone highlighted the utility of benzo[d]thiazol derivatives in the spectrophotometric identification and measurement of carbonyl compounds, demonstrating their significance in analytical chemistry (Paz et al., 1965).

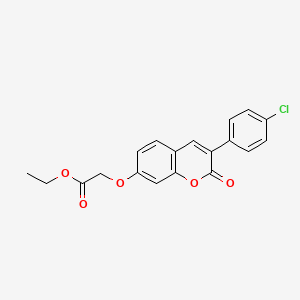

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the intended therapeutic use of the compound.

Mode of Action

Benzothiazole derivatives have been extensively investigated and are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways depending on their specific biological targets .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, suggesting that they can have various effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-10-15(21(2)20-12)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMCUCYZYOAOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)